molecular formula C20H25N5O2 B2857985 1-benzyl-3,7-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-36-3

1-benzyl-3,7-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2857985
CAS RN: 919020-36-3
M. Wt: 367.453
InChI Key: BTZRZXIXAUWRIQ-UHFFFAOYSA-N
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Description

1-benzyl-3,7-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug development, and biochemical research.

Scientific Research Applications

Synthesis and Receptor Affinity

  • Design of 8-Aminoalkyl Derivatives : A study explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents, leading to potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential for psychotropic activity (Chłoń-Rzepa et al., 2013).

  • Synthesis of 8-Methoxy Derivatives : Another study synthesized new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives showing significant analgesic and anti-inflammatory activities, suggesting a new class of pharmacological agents (Zygmunt et al., 2015).

  • Arylpiperazinylalkyl Purine Diones and Triones : Investigated novel arylpiperazinylalkyl purine diones and triones for their affinity towards serotoninergic and dopaminergic receptors, identifying compounds with potential antidepressant and anxiolytic-like activity (Zagórska et al., 2015).

Pharmacological Evaluation

  • Anxiolytic and Antidepressant Properties : Selected derivatives displayed antidepressant-like effects in animal models, underlining the potential for developing new psychotropic medications based on modifications of the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).

  • Analgesic Activity : The study on 8-methoxy derivatives revealed compounds with stronger analgesic and anti-inflammatory effects than reference drugs, indicating their potential as new analgesic agents (Zygmunt et al., 2015).

  • Receptor Ligand Activity : Research into arylpiperazinylalkyl purine diones and triones showed a spectrum of activities across serotoninergic and dopaminergic receptors, suggesting a basis for their pharmacological effects (Zagórska et al., 2015).

properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-7-11-24(12-14)19-21-17-16(22(19)2)18(26)25(20(27)23(17)3)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZRZXIXAUWRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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